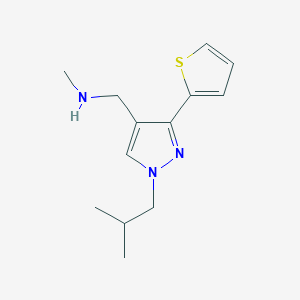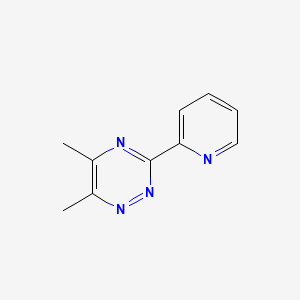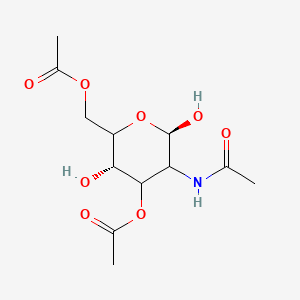
N-Acetyl-D-Glucosamine 3,6-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-Glucosamine 3,6-Diacetate is a derivative of N-Acetyl-D-Glucosamine, a monosaccharide derivative of glucose. This compound is characterized by the presence of acetyl groups at the 3 and 6 positions of the glucosamine molecule. It is significant in various biological systems and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. One common method includes the reaction of N-Acetyl-D-Glucosamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, deacetylated glucosamine derivatives, and substituted glucosamine compounds .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-Glucosamine 3,6-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell wall biosynthesis in bacteria and fungi.
Medicine: Investigated for its potential in treating osteoarthritis and inflammatory bowel disease.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of N-Acetyl-D-Glucosamine 3,6-Diacetate involves its incorporation into biological pathways where it acts as a substrate for various enzymes. It is involved in the biosynthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix. The compound interacts with specific molecular targets, including enzymes like glycosyltransferases and glycosidases, influencing cellular processes such as cell signaling and structural integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-Glucosamine: A monosaccharide derivative of glucose, significant in various biological systems.
N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group at the C-4 position.
Glucosamine: The parent compound without acetyl groups, commonly used in dietary supplements
Uniqueness
N-Acetyl-D-Glucosamine 3,6-Diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s selective acetylation enhances its stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H19NO8 |
|---|---|
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
[(3S,6R)-5-acetamido-4-acetyloxy-3,6-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(14)13-9-11(20-7(3)16)10(17)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10-,11?,12-/m1/s1 |
InChI-Schlüssel |
SFVMJJXTEDCNOI-NPLYTMANSA-N |
Isomerische SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)O)COC(=O)C)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
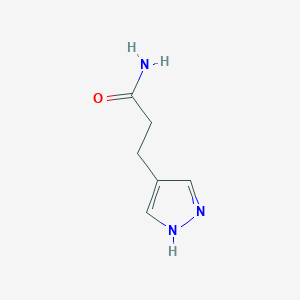
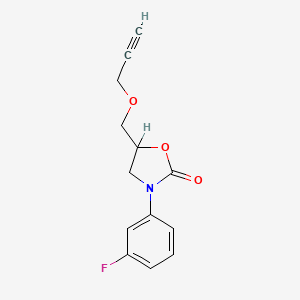
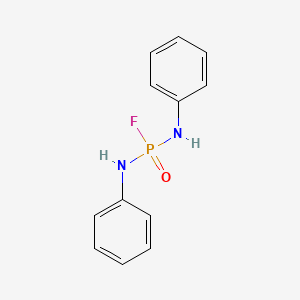
-pyridinyl)-methanone](/img/structure/B13426626.png)
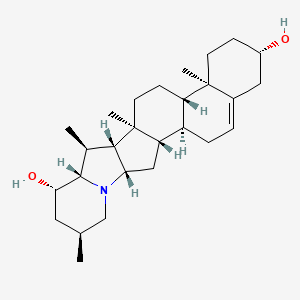
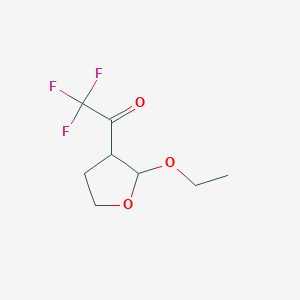
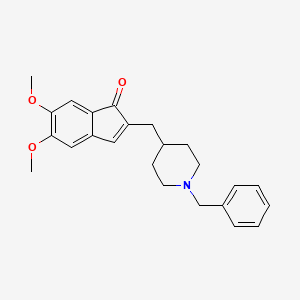

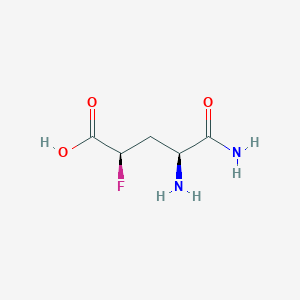
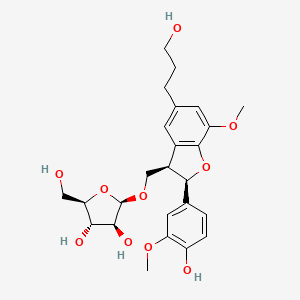
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
